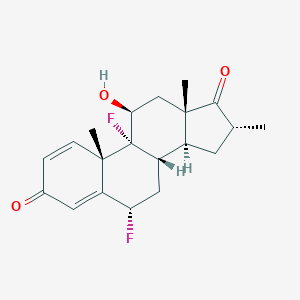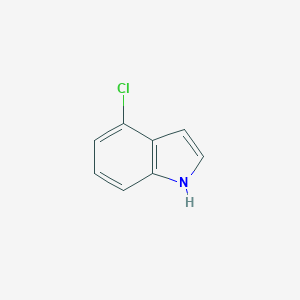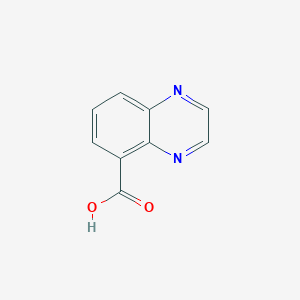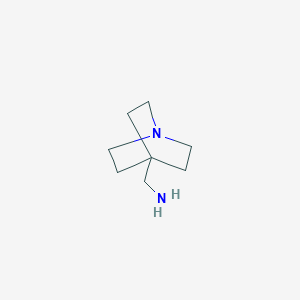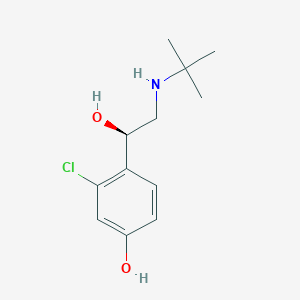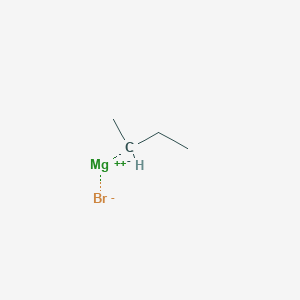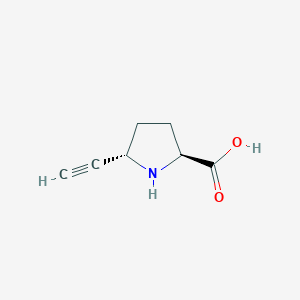![molecular formula C12H14N2O B152902 Spiro[indoline-3,4'-piperidin]-2-one CAS No. 252882-61-4](/img/structure/B152902.png)
Spiro[indoline-3,4'-piperidin]-2-one
Vue d'ensemble
Description
Spiro[indoline-3,4'-piperidin]-2-one (SPO) is a cyclic organic compound belonging to the class of spiroindolines. It is a heterocyclic compound, composed of a piperidine and an indoline ring fused together. SPO has several applications in the fields of medicinal chemistry, drug discovery, and biochemistry. Its properties and potential uses have been the subject of numerous scientific studies.
Applications De Recherche Scientifique
J’ai trouvé des informations sur les applications de composés liés à la Spiro[indoline-3,4’-piperidin]-2-one. Voici une analyse détaillée axée sur des applications uniques :
Cycloisomérisation contrôlée par chélation
Cette application implique l’utilisation de la catalyse par l’argent(I) avec la triphénylphosphine (PPh3) pour réaliser des synthèses diastéréosélectives d’échafaudages spiro[indole-3,4’-pipéridine]. Ce processus est important pour la création de structures moléculaires complexes qui peuvent être utilisées dans les produits pharmaceutiques .
Applications thérapeutiques
Les spirooxindoles, qui sont étroitement liés à la Spiro[indoline-3,4’-piperidin]-2-one, sont connus pour leur large éventail d’applications thérapeutiques. Ils se trouvent couramment dans les alcaloïdes complexes et présentent une activité biologique significative, ce qui les rend précieux dans la découverte de têtes de file pharmaceutiques .
Propriétés biologiques
Une série de dispiro[indoline-3,2’-pyrrolidine-3’,3’‘-pipéridine]-2,4’'-diones ont été synthétisées et étudiées pour leurs propriétés biologiques. Ces composés ont des applications potentielles en chimie médicinale en raison de leurs caractéristiques structurales uniques .
Constructions spiro diverses
Une méthode efficace a été mise au point pour construire divers composés spiro, y compris les spiro[indoline-3,4’-pyrrolo[3,4-b]pyridines], par une réaction de cycloaddition formelle [3 + 3]. Cette méthode permet la création de composés spiro multifonctionnalisés ayant des applications potentielles dans divers domaines .
Matériaux intelligents photochromes
Les dérivés de spiropyrane, qui présentent des similitudes structurales avec la Spiro[indoline-3,4’-piperidin]-2-one, ont été utilisés pour créer des matériaux intelligents photochromes. Ces matériaux peuvent commuter entre deux isomères avec une lumière UV ou visible et ont des applications dans les technologies de pointe .
Synthèse verte
Les dérivés de spiro[indoline-3,4’-pyrano[2,3-c]pyrazole] ont été synthétisés par une approche de synthèse verte utilisant un milieu aqueux. Cette méthode respectueuse de l’environnement a des applications potentielles dans les pratiques de chimie durable .
Mécanisme D'action
Biochemical Pathways
It’s worth noting that spiro compounds have been found to play significant roles in various biological activities .
Result of Action
Spiro compounds are known to exhibit a variety of bioactivities, suggesting that spiro[indoline-3,4’-piperidin]-2-one may also have potential bioactive effects .
Safety and Hazards
Orientations Futures
The development of spiro-3-indolin-2-ones prepared through azomethine dipolar cycloaddition to the exocyclic olefinic linkage of 3,5-bis(arylidene)-N-sulfonyl-4-piperidones is a subject of major interest for organic researchers . Compounds containing the spiro-indole framework occupy a unique place in the heterocyclic space that spans pharmaceutical and natural alkaloids .
Propriétés
IUPAC Name |
spiro[1H-indole-3,4'-piperidine]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-11-12(5-7-13-8-6-12)9-3-1-2-4-10(9)14-11/h1-4,13H,5-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOVJOBXZPCKRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593749 | |
| Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
252882-61-4 | |
| Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B152821.png)

